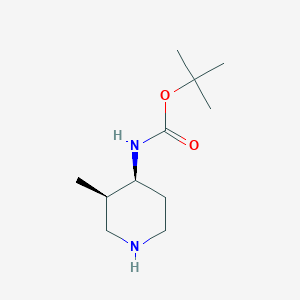

cis-4-(Boc-amino)-3-methyl-piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is likely to be a derivative of piperidine, which is a common organic compound in pharmaceuticals and fine chemicals . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure would likely feature a six-membered piperidine ring, with a Boc-protected amine and a methyl group at the 4-position .Physical And Chemical Properties Analysis

Based on similar compounds, “cis-4-(Boc-amino)-3-methyl-piperidine” is likely to be a solid at room temperature, with a relatively low solubility in water .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The molecule has been utilized in the enantioselective synthesis of trans-methylpipecolic acids. This process involves Sharpless epoxidation, regioselective ring opening, and ring-closing metathesis, setting the stereogenic center at C-4 with stereoselective hydrogenation (Alegret, Santacana, & Riera, 2007).

Synthesis of Hydroxypipecolate and Hydroxylysine Derivatives

Tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates were prepared starting from Boc-Asp-O(t)Bu, leading to the synthesis of cis-4-hydroxypipecolates and a protected 4-hydroxylysine derivative (Marin et al., 2004).

Synthesis of Alkaloids

The molecule played a role in synthesizing both enantiomers of trans-quinolizidine and cis-2,4,6-trisubstituted piperidine alkaloids. This involved the N-Boc-directed metalation of enantiopure 4-piperidone (Vu et al., 2014).

Stereoselective Syntheses

A stereoselective approach was developed for synthesizing cis- and trans-2-methyl-4-arylpiperidines from a common intermediate, utilizing the molecule for protecting the amino group (Merschaert et al., 2003).

Novel Heterocyclic Amino Acids Synthesis

Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as novel heterocyclic amino acids. They were developed as chiral building blocks in N-Boc protected ester form (Matulevičiūtė et al., 2021).

Distinction of cis- and trans-α,α′-Disubstituted Piperidines

GC-FTIR spectroscopy was used to distinguish cis- and trans-α,α′-disubstituted piperidines, employing methods applicable to alkaloids containing a piperidine ring (Garraffo et al., 1994).

Diastereoselective Synthesis of Piperidines

The molecule was used in a method for the stereoselective synthesis of cyclic imines, which were converted into 2-cis-substituted and 2,6-cis-disubstituted piperidines, illustrating the potential in alkaloid synthesis (Coia et al., 2011).

Palladium-Catalyzed C5(sp3)-H Arylation

A Pd-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes was reported. This method provided arylated 1-Boc-3-(picolinoylamino)piperidines in a regiospecific and stereospecific manner (Van Steijvoort et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSNRJGZDUFKQT-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-(Boc-amino)-3-methyl-piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)

![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)

![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)

![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)

![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)